

# Comparative Analysis of TEAD Inhibitors: VT-105 and K-975

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |  |
|----------------------|-----------|-----------|--|--|--|
| Compound Name:       | VT-105    |           |  |  |  |
| Cat. No.:            | B12370166 | Get Quote |  |  |  |

#### A Guide for Researchers in Drug Development

In the landscape of targeted cancer therapy, the Hippo signaling pathway has emerged as a critical regulator of cell proliferation and organ size, with its dysregulation implicated in various cancers. The transcriptional enhanced associate domain (TEAD) proteins, key downstream effectors of this pathway, have become a focal point for drug discovery. This guide provides a comparative analysis of two prominent TEAD inhibitors, **VT-105** and K-975, intended for researchers, scientists, and drug development professionals.

### Introduction to VT-105 and K-975

Both **VT-105** and K-975 are potent and selective small molecule inhibitors targeting the autopalmitoylation of TEAD proteins. This post-translational modification is crucial for the interaction between TEAD and its co-activators, Yes-associated protein (YAP) and transcriptional co-activator with PDZ-binding motif (TAZ). By inhibiting TEAD auto-palmitoylation, these compounds disrupt the YAP/TAZ-TEAD complex, thereby suppressing the transcription of oncogenic target genes.

VT-105 is a selective TEAD auto-palmitoylation inhibitor that has been shown to inhibit the proliferation of cancer cells with mutations in the Hippo pathway, such as NF2-deficient mesothelioma.[1] It is an analog of VT-104 and was utilized in X-ray crystallography experiments to elucidate the binding mode of this class of inhibitors.[2]



K-975 is another potent, selective, and orally active TEAD inhibitor.[3] It covalently binds to a cysteine residue in the palmitate-binding pocket of TEAD, effectively blocking the interaction with YAP and TAZ.[3] K-975 has demonstrated significant anti-tumor activity in preclinical models of malignant pleural mesothelioma (MPM).[3][4]

### **Mechanism of Action**

The primary mechanism of action for both **VT-105** and K-975 involves binding to the central lipid pocket of TEAD proteins. This binding event physically obstructs the auto-palmitoylation of a conserved cysteine residue, which is a prerequisite for the stable association of YAP and TAZ. The disruption of the TEAD-YAP/TAZ interaction leads to the downregulation of genes that promote cell growth and survival. Structural studies have revealed that both **VT-105** and K-975 occupy the same binding site as palmitate, confirming their role as competitive inhibitors of this process.[2][5]

Below is a diagram illustrating the Hippo signaling pathway and the point of intervention for TEAD inhibitors like **VT-105** and K-975.





Click to download full resolution via product page

Caption: The Hippo Signaling Pathway and TEAD Inhibition.



# **Comparative Performance Data**

While a direct head-to-head clinical comparison of **VT-105** and K-975 is not publicly available, preclinical studies provide valuable insights into their relative potency and efficacy. The following tables summarize the available quantitative data.

Table 1: In Vitro Potency

| Compound | Assay Type            | Cell Line                            | Result                       | Reference |
|----------|-----------------------|--------------------------------------|------------------------------|-----------|
| VT-105   | YAP Reporter<br>Assay | -                                    | IC50: 10.4 nM                | [6]       |
| K-975    | Cell Proliferation    | NCI-H226 (NF2-<br>deficient MPM)     | Potent inhibition            | [3][4]    |
| K-975    | Cell Proliferation    | MSTO-211H<br>(NF2-expressing<br>MPM) | Strong inhibition            | [3][4]    |
| K-975    | Reporter Activity     | NCI-<br>H661/CTGF-Luc                | Strong inhibition (~70% max) | [3]       |

Table 2: Comparative Anti-proliferative Effects of TEAD Inhibitors

A study comparing various TEAD inhibitors, including analogs of **VT-105** (VT-103 and VT-107) and K-975, in neurofibromin 2 (NF2) defective mesothelioma cell lines (NCI-H226 and NCI-H2052) demonstrated that VT-103, VT-107, and K-975 displayed the strongest inhibition of proliferation.[7]

| Compound | Cell Line               | Concentration | Proliferation<br>Inhibition | Reference |
|----------|-------------------------|---------------|-----------------------------|-----------|
| VT-107   | NCI-H226, NCI-<br>H2052 | 10 μΜ         | Significant reduction       | [8]       |
| K-975    | NCI-H226, NCI-<br>H2052 | 10 μΜ         | Significant reduction       | [8]       |



Note: VT-107 is a pan-TEAD inhibitor and an analog of VT-105.

Table 3: In Vivo Efficacy

| Compound | Model                        | Dosing                                           | Result                   | Reference |
|----------|------------------------------|--------------------------------------------------|--------------------------|-----------|
| K-975    | MPM Xenograft<br>(NCI-H226)  | 10-300 mg/kg,<br>p.o. twice daily<br>for 14 days | Strong anti-tumor effect | [3][4]    |
| K-975    | MPM Xenograft<br>(MSTO-211H) | 30-300 mg/kg,<br>p.o. twice daily<br>for 14 days | Strong anti-tumor effect | [3][4]    |

## **Experimental Protocols**

Detailed experimental protocols are essential for the replication and validation of research findings. Below are summaries of methodologies used in the evaluation of **VT-105** and K-975, based on published literature.

## **TEAD Auto-Palmitoylation Assay (Cell-free)**

This assay is designed to measure the ability of a compound to inhibit the auto-palmitoylation of recombinant TEAD protein.

- Protein Purification: Purify recombinant TEAD protein (e.g., TEAD1-YBD).
- Compound Incubation: Incubate the purified TEAD protein with varying concentrations of the test inhibitor (e.g., **VT-105** or K-975).
- Palmitoylation Reaction: Initiate the palmitoylation reaction by adding a palmitoyl-CoA analog.
- Detection: The level of TEAD palmitoylation is quantified, often using methods like Western blotting or mass spectrometry.

## **Cell Proliferation Assay**



This assay assesses the effect of the inhibitors on the growth of cancer cell lines.

- Cell Seeding: Plate cancer cell lines (e.g., NF2-deficient mesothelioma cells) in 96-well plates.
- Compound Treatment: After cell attachment, treat the cells with a range of concentrations of VT-105 or K-975.
- Incubation: Incubate the cells for a specified period (e.g., 72 to 144 hours).
- Viability Measurement: Determine cell viability using a reagent such as CellTiter-Glo® or by direct cell counting. The results are often expressed as the concentration that inhibits 50% of cell growth (GI50).

## In Vivo Xenograft Model

This protocol evaluates the anti-tumor efficacy of the compounds in a living organism.

- Cell Implantation: Subcutaneously inject human cancer cells (e.g., NCI-H226) into immunocompromised mice.
- Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).
- Treatment Administration: Administer the test compound (e.g., K-975) or vehicle control to the mice, typically via oral gavage, at specified doses and schedules.
- Monitoring: Measure tumor volume and body weight regularly throughout the study.
- Endpoint Analysis: At the end of the study, tumors may be excised for further analysis, such as pharmacodynamic biomarker assessment.

The following diagram outlines a general experimental workflow for the comparative evaluation of TEAD inhibitors.





Click to download full resolution via product page

Caption: Workflow for Comparing TEAD Inhibitors.

### Conclusion

Both **VT-105** and K-975 are promising TEAD inhibitors with demonstrated preclinical activity against cancers with a dysregulated Hippo pathway. K-975 is well-characterized with substantial in vitro and in vivo data in malignant pleural mesothelioma models. **VT-105**, while



having less publicly available data, shows high potency in biochemical and cell-based assays. The choice between these or other TEAD inhibitors for further research and development will depend on a comprehensive evaluation of their respective potency, selectivity, pharmacokinetic properties, and safety profiles. The experimental frameworks outlined in this guide provide a basis for such comparative studies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. VT-105 TargetMol Chemicals Inc [bioscience.co.uk]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of a new class of reversible TEA domain transcription factor inhibitors with a novel binding mode PMC [pmc.ncbi.nlm.nih.gov]
- 6. VT-105 (VT105) | TEAD inhibitor | Probechem Biochemicals [probechem.com]
- 7. Comparative Assessment and High-Throughput Drug-Combination Profiling of TEAD-Palmitoylation Inhibitors in Hippo Pathway Deficient Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pipeline to evaluate YAP-TEAD inhibitors indicates TEAD inhibition represses NF2-mutant mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Analysis of TEAD Inhibitors: VT-105 and K-975]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12370166#comparative-analysis-of-vt-105-and-k-975]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com